molecular formula C16H14O2 B12619838 3-([1,1'-Biphenyl]-4-yl)-1-hydroxybut-3-en-2-one CAS No. 918785-02-1

3-([1,1'-Biphenyl]-4-yl)-1-hydroxybut-3-en-2-one

Cat. No.: B12619838
CAS No.: 918785-02-1
M. Wt: 238.28 g/mol
InChI Key: PNOKISFMBVUDEQ-UHFFFAOYSA-N
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Description

3-([1,1’-Biphenyl]-4-yl)-1-hydroxybut-3-en-2-one is an organic compound characterized by the presence of a biphenyl group attached to a hydroxybutenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-([1,1’-Biphenyl]-4-yl)-1-hydroxybut-3-en-2-one typically involves the reaction of a biphenyl derivative with a suitable butenone precursor. One common method includes the use of Suzuki coupling reactions, where a biphenyl boronic acid is reacted with a halogenated butenone in the presence of a palladium catalyst and a base such as potassium carbonate in a solvent like DMF (dimethylformamide) .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-([1,1’-Biphenyl]-4-yl)-1-hydroxybut-3-en-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate).

    Reduction: The carbonyl group in the butenone moiety can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: Sodium borohydride in ethanol at 0°C.

    Substitution: Electrophiles such as bromine in acetic acid for bromination reactions.

Major Products:

    Oxidation: 3-([1,1’-Biphenyl]-4-yl)-1-oxobut-3-en-2-one.

    Reduction: 3-([1,1’-Biphenyl]-4-yl)-1-hydroxybutan-2-one.

    Substitution: Various substituted biphenyl derivatives depending on the electrophile used.

Scientific Research Applications

3-([1,1’-Biphenyl]-4-yl)-1-hydroxybut-3-en-2-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-([1,1’-Biphenyl]-4-yl)-1-hydroxybut-3-en-2-one involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Uniqueness: 3-([1,1’-Biphenyl]-4-yl)-1-hydroxybut-3-en-2-one is unique due to the presence of both a biphenyl group and a hydroxybutenone moiety, which confer distinct chemical and biological properties

Properties

CAS No.

918785-02-1

Molecular Formula

C16H14O2

Molecular Weight

238.28 g/mol

IUPAC Name

1-hydroxy-3-(4-phenylphenyl)but-3-en-2-one

InChI

InChI=1S/C16H14O2/c1-12(16(18)11-17)13-7-9-15(10-8-13)14-5-3-2-4-6-14/h2-10,17H,1,11H2

InChI Key

PNOKISFMBVUDEQ-UHFFFAOYSA-N

Canonical SMILES

C=C(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)CO

Origin of Product

United States

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